(E)-ethyl 2-((4-(benzylsulfonyl)butanoyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate
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Overview
Description
(E)-ethyl 2-((4-(benzylsulfonyl)butanoyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate is a complex organic compound featuring a thiazole ring, a sulfonyl group, and an imino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 2-((4-(benzylsulfonyl)butanoyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.
Introduction of the Benzylsulfonyl Group: This step involves the sulfonylation of a butanoyl precursor using benzylsulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Imino Group: The imino group is introduced via a condensation reaction between the butanoyl intermediate and an appropriate amine.
Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.
Catalysis: It may be used as a ligand in catalytic reactions due to its unique structural features.
Biology and Medicine
Drug Development:
Biological Probes: Used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Industry
Material Science: Potential use in the development of new materials with specific properties, such as polymers or coatings.
Agriculture: May be used in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (E)-ethyl 2-((4-(benzylsulfonyl)butanoyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the thiazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-ethyl 2-((4-(methylsulfonyl)butanoyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate
- (E)-ethyl 2-((4-(phenylsulfonyl)butanoyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate
Uniqueness
The presence of the benzylsulfonyl group in (E)-ethyl 2-((4-(benzylsulfonyl)butanoyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate provides unique steric and electronic properties that can influence its reactivity and interaction with biological targets. This makes it distinct from similar compounds with different sulfonyl substituents.
Properties
IUPAC Name |
ethyl 2-(4-benzylsulfonylbutanoylimino)-3,4-dimethyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S2/c1-4-26-18(23)17-14(2)21(3)19(27-17)20-16(22)11-8-12-28(24,25)13-15-9-6-5-7-10-15/h5-7,9-10H,4,8,11-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHZPHXZFZBZSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=NC(=O)CCCS(=O)(=O)CC2=CC=CC=C2)S1)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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